molecular formula C10H10N2O2 B179585 3-amino-4-(methylamino)-2H-chromen-2-one CAS No. 59288-10-7

3-amino-4-(methylamino)-2H-chromen-2-one

Cat. No.: B179585
CAS No.: 59288-10-7
M. Wt: 190.2 g/mol
InChI Key: VUGQMTSDCGZIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(methylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse pharmacological activities and remarkable photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methylamino-coumarin typically involves multi-component reactions. One common method is the reaction of 4-hydroxycoumarin with appropriate amines under controlled conditions. For instance, the reaction of 4-hydroxy-3-nitrocoumarin with methylamine followed by reduction can yield 3-amino-4-methylamino-coumarin .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-component reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methylamino-coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities and different photochemical properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of 2H-chromenes, including 3-amino-4-(methylamino)-2H-chromen-2-one, demonstrate significant anticancer properties. For instance, studies have shown that certain chromene derivatives can inhibit the growth of various human tumor cell lines. One study reported that specific modifications at the second and third positions of the chromene structure resulted in compounds with IC50 values less than 1 µM against six human tumor cell lines .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA172 glioma0.0074Patil et al., 2012
Compound BMCF-7 breast<1Vosooghi et al., 2010
Compound CA549 lung>50% activityKandeel et al., 2013

1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory and analgesic activities. A series of Schiff base derivatives containing the chromene moiety were synthesized and tested, revealing comparable or superior potency relative to standard anti-inflammatory drugs . Notably, compounds with specific substituents exhibited significant anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Chromene Derivatives

CompoundActivity LevelReference
7-(4-chlorobenzylideneamino)Potent
7-(2,4-dichlorobenzylideneamino)Comparable to standard
7-(4-bromobenzylideneamino)Potent

Pharmacological Studies

2.1 Antimicrobial Activity
The antimicrobial properties of chromene derivatives have been extensively studied. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example, one study reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity of Chromene Derivatives

CompoundMIC (µg/mL)PathogenReference
Compound D6.25A. fumigatus
Compound E12.5C. albicans
Standard Antibiotic (Ampicillin)-Various

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how structural modifications affect the biological activity of chromene derivatives. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial activity, while specific substitutions have been associated with improved anticancer potency .

Case Studies

Case Study 1: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound using microwave-assisted techniques. The synthesized compounds were screened for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: In Vivo Studies
In vivo studies have begun to explore the therapeutic potential of these compounds in animal models for cancer and inflammation, providing insights into their pharmacokinetics and safety profiles .

Mechanism of Action

The mechanism by which 3-amino-4-methylamino-coumarin exerts its effects involves interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and heat shock protein 90, which are crucial for cell proliferation and survival. The compound’s fluorescence properties also make it useful for imaging and detection applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-aminocoumarin
  • 4-aminocoumarin
  • 3-acetylaminocoumarin
  • 3-oxycoumarin

Uniqueness

3-amino-4-methylamino-coumarin stands out due to its dual amino substitutions, which enhance its chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .

Conclusion

3-amino-4-(methylamino)-2H-chromen-2-one, is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions and be used in numerous applications, from medicinal chemistry to industrial processes. Continued research into this compound will likely uncover even more uses and benefits.

Properties

CAS No.

59288-10-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-amino-4-(methylamino)chromen-2-one

InChI

InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3

InChI Key

VUGQMTSDCGZIHF-UHFFFAOYSA-N

SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)N

Key on ui other cas no.

59288-10-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.